molecular formula C7H10F3NO2 B13336478 Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13336478
M. Wt: 197.15 g/mol
InChI Key: PKIKQIJAGVYORC-WHFBIAKZSA-N
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Description

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with a trifluoromethylating agent. Common synthetic routes include:

    Nucleophilic Substitution: Starting from a pyrrolidine derivative, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under basic conditions.

    Electrophilic Trifluoromethylation: Using electrophilic trifluoromethylating agents such as trifluoromethyl sulfonium salts in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases like sodium hydride, nucleophiles such as alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4R)-4-(methyl)pyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl (3R,4R)-4-(chloromethyl)pyrrolidine-3-carboxylate: Contains a chloromethyl group instead of trifluoromethyl, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-11-3-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

PKIKQIJAGVYORC-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C(F)(F)F

Canonical SMILES

COC(=O)C1CNCC1C(F)(F)F

Origin of Product

United States

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